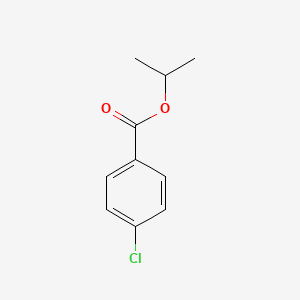
Propan-2-yl 4-chlorobenzoate
Overview
Description
Propan-2-yl 4-chlorobenzoate is a chemical compound . Its molecular formula is C10H11ClO2 and its molecular weight is 198.65 g/mol .
Molecular Structure Analysis
The molecular structure of Propan-2-yl 4-chlorobenzoate is characterized by its molecular formula C10H11ClO2 . The InChI code for this compound is 1S/C10H11ClO2/c1-7(2)13-10(12)8-3-5-9(11)6-4-8/h3-7H,1-2H3 .Physical And Chemical Properties Analysis
Propan-2-yl 4-chlorobenzoate has a molecular weight of 198.65 g/mol . It has a melting point of 68-70°C . The compound is a liquid at room temperature .Scientific Research Applications
Organic Synthesis
Propan-2-yl 4-chlorobenzoate is a versatile compound used in organic synthesis . Its unique structure allows it to participate in various reactions, contributing to the synthesis of complex organic molecules.
Drug Discovery
This compound plays a significant role in drug discovery . It can serve as a building block in the synthesis of new pharmaceutical compounds. Its properties can influence the pharmacokinetics and pharmacodynamics of the resulting drugs.
Material Science
In material science, Propan-2-yl 4-chlorobenzoate can be used in the development of new materials. Its chemical properties can contribute to the creation of materials with unique characteristics.
Reference Standards in Pharmaceutical Testing
Propan-2-yl 4-chlorobenzoate can be used as a reference standard in pharmaceutical testing . It helps ensure the accuracy of analytical methods and the reliability of test results.
Safety and Hazards
Mechanism of Action
Biochemical Pathways
Propan-2-yl 4-chlorobenzoate may affect various biochemical pathways. The specific pathways and their downstream effects are currently unknown . More research is needed to fully understand the biochemical impact of this compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Propan-2-yl 4-chlorobenzoate . These factors could include pH, temperature, and the presence of other compounds or enzymes that can interact with Propan-2-yl 4-chlorobenzoate.
properties
IUPAC Name |
propan-2-yl 4-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7(2)13-10(12)8-3-5-9(11)6-4-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLPFZRDHTWKTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50335213 | |
| Record name | propan-2-yl 4-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50335213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 4-chlorobenzoate | |
CAS RN |
22913-11-7 | |
| Record name | propan-2-yl 4-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50335213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Bicyclo[3.2.0]heptan-6-one](/img/structure/B1268011.png)
![Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B1268012.png)



![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B1268019.png)
![2-[(Chloroacetyl)amino]benzamide](/img/structure/B1268020.png)


![2-Acetyl-5-nitrobenzo[b]furan](/img/structure/B1268024.png)

